molecular formula C16H13FN2O2 B2594687 methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate CAS No. 1185287-50-6

methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Cat. No. B2594687
CAS RN: 1185287-50-6
M. Wt: 284.29
InChI Key: UUCUVSWGJOQWCA-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is an intermediate compound of synthetic cannabinoids . These compounds have a high potential for abuse as psychoactive substances, acting as the agonist of the cannabinoid type 1 receptor .


Synthesis Analysis

The compound was synthesized by nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene .


Molecular Structure Analysis

The molecule is composed of two planar segments connected at a bond angle of 110.90 (8)° at C6 . The indazole ring is nearly coplanar with the ester moiety, suggesting that the ester moiety is conjugated with the aromatic ring . Furthermore, the C3—C14 bond distance is 1.4790 (14) Å, which provides further evidence for the existence of conjugation .


Chemical Reactions Analysis

The synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involves a nucleophilic substitution reaction . In the crystal, some hydrogen-bond-like interactions are observed .

Scientific Research Applications

Mechanism of Action

As an intermediate compound of synthetic cannabinoids, this compound acts as the agonist of the cannabinoid type 1 receptor .

Future Directions

The compound is an intermediate in the synthesis of synthetic cannabinoids, which have been associated with potential abuse as psychoactive substances . Future research could focus on understanding its properties and potential impacts better.

properties

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-16(20)15-13-4-2-3-5-14(13)19(18-15)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCUVSWGJOQWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342484
Record name MFUBINAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185287-50-6
Record name Mfubinac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185287506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MFUBINAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MFUBINAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4JN7959EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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